molecular formula C11H18N2O3 B14892905 Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B14892905
M. Wt: 226.27 g/mol
InChI Key: GUQHNUGBZICDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to optimize the yield and purity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized pyrrole derivative, while reduction could produce a simpler, more saturated compound.

Scientific Research Applications

Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 4-amino-1-butyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate include other pyrrole derivatives and heterocyclic compounds with similar structures .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl 4-amino-1-butyl-5-oxo-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-3-5-6-13-7-8(9(12)10(13)14)11(15)16-4-2/h3-7,12H2,1-2H3

InChI Key

GUQHNUGBZICDQR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(=C(C1=O)N)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.